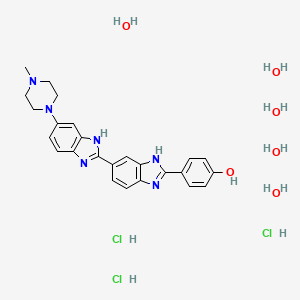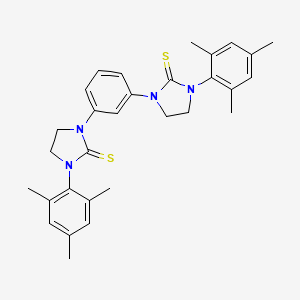
3,3'-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core linked to two mesitylimidazolidine-2-thione groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) typically involves the reaction of 1,3-phenylenediamine with mesityl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with thiol groups.
Substitution: Substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or promote various biochemical pathways. The thione groups play a crucial role in these interactions, facilitating the binding to metal centers and other molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(2-Methyl-1,3-phenylene)bis(1,1-dibutylurea): Similar structure but with urea groups instead of thione groups.
3,3’-(1,2-phenylene-bis(methylene))bis(1-vinyl-1H-imidazol-3-ium): Contains vinylimidazolium groups instead of mesitylimidazolidine.
Uniqueness
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) is unique due to its specific combination of a 1,3-phenylene core with mesitylimidazolidine-2-thione groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H34N4S2 |
|---|---|
Molekulargewicht |
514.8 g/mol |
IUPAC-Name |
1-[3-[2-sulfanylidene-3-(2,4,6-trimethylphenyl)imidazolidin-1-yl]phenyl]-3-(2,4,6-trimethylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C30H34N4S2/c1-19-14-21(3)27(22(4)15-19)33-12-10-31(29(33)35)25-8-7-9-26(18-25)32-11-13-34(30(32)36)28-23(5)16-20(2)17-24(28)6/h7-9,14-18H,10-13H2,1-6H3 |
InChI-Schlüssel |
WUVSHUUHQTVADO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=S)C3=CC(=CC=C3)N4CCN(C4=S)C5=C(C=C(C=C5C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


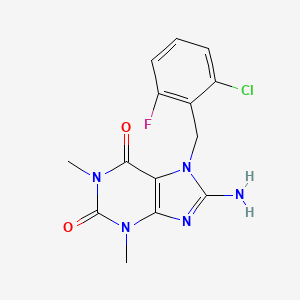

![(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one](/img/structure/B14783046.png)
![Methyl-2-t-butyloxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B14783050.png)
![[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)
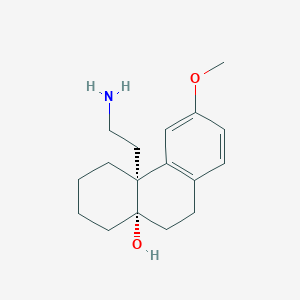
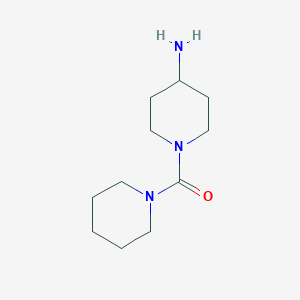
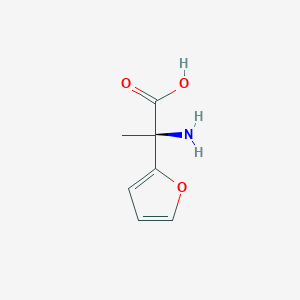
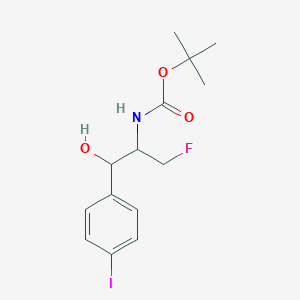
![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)
![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)
